molecular formula C6H12O6 B7840448 (4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

(4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

Cat. No. B7840448
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-GQNXIQCSSA-N
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Description

(4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis

  • The molecule adopts a chair conformation with hydroxyl groups acting as donors and acceptors in hydrogen bonding. This structure is involved in ten intermolecular O—H⋯O interactions with neighboring molecules (Watanabe et al., 2009).

Solubility Studies

  • The solubilities of various saccharides, including (4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol, in ethanol-water mixtures have been determined. These solubilities increase with equilibrium temperature and vary based on ethanol mass fraction (Gong et al., 2012).

Density and Viscosity

  • Research on the densities and viscosities of sugar alcohol aqueous solutions, including (4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol, reveals a nonlinear relation of these properties to temperature or concentration (Zhu et al., 2010).

Computational and Crystallographic Analysis

  • Computational and X-ray crystallographic analyses have been used to study the structure and thermal stability of TETROL and its inclusion complexes (Barton et al., 2013).

Synthesis of Oxazolidinones

  • A synthesis method for oxazolidinones from compounds including (4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol has been reported, studying the effect of experimental conditions on the formation of these compounds (Madesclaire et al., 2007).

Phase Behavior Studies

  • Investigations into the phase behavior of 1-alkyl-3-methyl imidazolium tetrafluoroborate, 6-(hydroxymethyl)oxane-2,3,4,5-tetrol, and water, including temperature-dependent binodal curves and tie-lines, have been conducted (Chen & Zhang, 2010).

Antibacterial Activity

  • Research into double-headed acyclo-C-nucleosides derived from D-glucose, including 2,3,4,5-tetrahydroxyhexanedihydrazide, shows potential antibacterial activity against various bacterial strains (Amara & Othman, 2016).

properties

IUPAC Name

(4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5?,6?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-GQNXIQCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C(C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Reactant of Route 2
(4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Reactant of Route 3
(4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Reactant of Route 4
(4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Reactant of Route 5
(4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Reactant of Route 6
(4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

Citations

For This Compound
7
Citations
M Główka, T Krawczyk - ACS Sustainable Chemistry & …, 2023 - ACS Publications
The production of 1,2-propanediol is a significant challenge for the chemical industry due to the increasing demand for this versatile product and the pro-ecological regulatory actions. …
Number of citations: 4 pubs.acs.org
W Zhang, J Chen, W Mu - … : From scientific research to application in health …, 2021 - Springer
In the past few decades, the number of people dealing with obesity, diabetes, hyperlipidemia, and hypertension has grown dramatically throughout the world. The main reason leading …
Number of citations: 1 link.springer.com
PCK Wickramasinghe, JP Munafo Jr - ACS omega, 2020 - ACS Publications
Fermentation dynamics and benzylic derivative production were evaluated in the fermentation broth of six different Ischnoderma resinosum (P. Karst) isolates over a period of 30 days to …
Number of citations: 1 pubs.acs.org
S Mahmood, MW Iqbal, X Tang, HM Zabed… - International Journal of …, 2023 - Elsevier
D-Allose and D-allulose are two important rare natural monosaccharides found in meager amounts. They are considered to be the ideal substitutes for table sugar (sucrose) for, their …
Number of citations: 3 www.sciencedirect.com
D Mainka, J Krause, L Großmann, A Link… - Journal of Chemical …, 2023 - ACS Publications
The pharmaceutical industry relies heavily on analytical techniques for identifying and characterizing drug compounds. In this experiment, undergraduate pharmacy students explored …
Number of citations: 1 pubs.acs.org
S Pantalone - 2022 - digibug.ugr.es
The current report encompasses all the results found during the work carried out for the PhD Thesis entitled: Food contaminants due to thermal process. This PhD project started from …
Number of citations: 2 digibug.ugr.es
A Yuled Çakır - 2022 - openaccess.bezmialem.edu.tr
In this master thesis study, first of all, a seaweed Sargassum vulgare C. Agardh was collected from Serik region of Antalya, and a dichloromethane-methanol (2: 1) extractwas then …
Number of citations: 2 openaccess.bezmialem.edu.tr

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